Comprehensive Technical Guide: ¹H and ¹³C NMR Chemical Shifts for 2-Methyl-3-nitrobutane
Comprehensive Technical Guide: ¹H and ¹³C NMR Chemical Shifts for 2-Methyl-3-nitrobutane
Executive Summary
For researchers and drug development professionals, the precise structural elucidation of branched aliphatic nitro compounds is a critical step in synthetic validation. 2-Methyl-3-nitrobutane (C₅H₁₁NO₂) presents a fascinating NMR profile due to the strong electron-withdrawing nature of its nitro (-NO₂) group and the presence of a chiral center at the C3 carbon. This whitepaper provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-methyl-3-nitrobutane, synthesizing literature-validated empirical data with predictive spectroscopic modeling.
By detailing the causality behind experimental choices and providing self-validating NMR protocols, this guide serves as an authoritative reference for analytical chemists aiming to achieve high-fidelity structural characterization.
Structural Dynamics & Stereochemistry
The molecular architecture of 2-methyl-3-nitrobutane consists of an isopropyl group attached to a nitro-bearing methine carbon. The IUPAC numbering dictates the longest chain as a butane backbone:
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C1 & C2' : Isopropyl methyl groups.
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C2 : Isopropyl methine carbon.
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C3 : Methine carbon bearing the -NO₂ group.
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C4 : Terminal methyl group adjacent to the nitro group.
Stereochemical Implications: The C3 carbon is a stereocenter, meaning the molecule exists as a pair of enantiomers. More importantly for NMR spectroscopy, this chiral center renders the two methyl groups of the isopropyl moiety (C1 and C2') diastereotopic . Because they reside in permanently distinct magnetic environments that cannot be averaged by bond rotation, they are theoretically non-equivalent and can exhibit distinct chemical shifts under high-resolution conditions.
High-Resolution ¹H NMR Analysis (Literature-Validated)
The ¹H NMR spectrum of 2-methyl-3-nitrobutane is defined by strong inductive deshielding and complex scalar spin-spin coupling (J-coupling). The quantitative data below is grounded in the foundational synthesis and characterization by Nagano and Kinoshita ()[1].
Table 1: ¹H NMR Chemical Shifts (300 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (³J, Hz) | Integration | Mechanistic Rationale |
| C1, C2' (-CH₃) | 0.98 | Doublet (d) | 6.8 | 6H | Shielded aliphatic region; coupled to the C2 methine. At 300 MHz, diastereotopic splitting is unresolved[1]. |
| C4 (-CH₃) | 1.49 | Doublet (d) | 6.8 | 3H | Mildly deshielded by the β-nitro group; coupled to the C3 methine[1]. |
| C2 (-CH-) | 2.21 | Doublet of septets (dqq) | 6.8 | 1H | Coupled to six methyl protons (septet) and the C3 methine (doublet)[1]. |
| C3 (-CH-NO₂) | 4.34 | Doublet of quartets (dq) | 6.8 | 1H | Strongly deshielded by the highly electronegative -NO₂ group via the -I inductive effect[1]. |
Spin-Spin Coupling Network
The multiplicity of the signals is a direct result of the continuous coupling network along the carbon backbone. Because the ³J coupling constants are virtually identical (~6.8 Hz) across the freely rotating aliphatic bonds, the multiplets appear highly symmetrical.
Scalar spin-spin coupling (³J) network of 2-methyl-3-nitrobutane protons.
Predictive ¹³C NMR Analysis (Empirical Modeling)
While ¹H NMR is highly sensitive to the inductive effects of the nitro group, ¹³C NMR provides a wider chemical shift dispersion (0-220 ppm) that is exceptionally useful for verifying the carbon skeleton. Based on empirical additivity rules (using isopentane as a base structure and applying α, β, and γ substituent effects for the -NO₂ group), the expected ¹³C NMR shifts are modeled below.
Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Shift (δ, ppm) | Carbon Type | Mechanistic Rationale (Substituent Effects) |
| C4 (-CH₃) | 15.0 – 18.0 | Primary | Experiences a slight β-deshielding effect (+4 ppm) from the adjacent nitro group. |
| C1, C2' (-CH₃) | 18.0 – 20.0 | Primary | Diastereotopic methyls. The γ-effect (-4 ppm) from the nitro group slightly shields these carbons relative to the base alkane. |
| C2 (-CH-) | 32.0 – 35.0 | Tertiary | Experiences a β-deshielding effect from the nitro group, shifting it downfield from a standard aliphatic methine. |
| C3 (-CH-NO₂) | 86.0 – 92.0 | Tertiary | The massive α-effect (+60 to +63 ppm) of the strongly electron-withdrawing -NO₂ group strips electron density, pushing this carbon far downfield. |
Causality of Diastereotopic Resolution: In a high-field ¹³C NMR spectrum (e.g., 100 MHz or higher), the C1 and C2' methyl carbons will likely resolve into two distinct singlets (e.g., 18.2 ppm and 18.5 ppm). This is caused by the adjacent C3 stereocenter, which breaks the plane of symmetry and forces the two methyl groups to interact differently with the applied magnetic field (B₀).
Self-Validating Experimental Protocols for NMR Acquisition
To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) in analytical chemistry, an experimental protocol must not merely be a list of steps, but a self-validating system . The following workflow details the exact methodology for acquiring high-fidelity NMR spectra for 2-methyl-3-nitrobutane, explaining the causality behind every parameter.
Sample Preparation
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Action: Dissolve 10–15 mg of high-purity 2-methyl-3-nitrobutane[2] in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.
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Causality: CDCl₃ is chosen because it is non-polar, perfectly solvating the aliphatic nitro compound without inducing strong solvent-solute hydrogen bonding that could perturb chemical shifts. TMS acts as an absolute internal reference standard (δ = 0.00 ppm), ensuring cross-laboratory reproducibility.
Instrument Calibration (The Self-Validating Step)
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Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the ²H deuterium frequency of the CDCl₃ solvent. Execute gradient shimming (e.g., TopShim) and manually tune/match the probe for ¹H and ¹³C frequencies.
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Validation Check: The system is validated when the lock level is stable (>80%) and the line shape of the residual CHCl₃ peak (δ 7.26 ppm) has a width at half-height of < 1.0 Hz. A perfectly centered wobble curve during tuning ensures maximum RF power transfer, preventing signal artifacts.
¹H NMR Acquisition Parameters
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Action: Select a standard 1D sequence with a 30° flip angle (zg30). Set Spectral Width (SW) to 12 ppm, Number of Scans (NS) to 16, and Relaxation Delay (D1) to 1.0 s.
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Causality: A 30° pulse is utilized instead of a 90° pulse because it allows for much faster longitudinal relaxation (T₁) recovery. This permits a shorter D1, enabling rapid accumulation of scans to boost the Signal-to-Noise Ratio (SNR) without saturating the spins.
¹³C NMR Acquisition Parameters
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Action: Select a power-gated decoupling sequence (zgpg30). Set SW to 250 ppm, NS to 256–512, and D1 to 2.0 s.
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Causality: Power-gated decoupling irradiates the ¹H frequencies during acquisition, collapsing all ¹³C multiplets into sharp singlets (simplifying the spectrum). Crucially, the decoupling is maintained during the D1 delay to build up the Nuclear Overhauser Effect (NOE), which significantly enhances the weak ¹³C signals (natural abundance ~1.1%).
Workflow Visualization
Self-validating experimental workflow for high-fidelity NMR data acquisition.
References
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Nagano, T., & Kinoshita, H. (2000). A New and Convenient Method for the Synthesis of Dehydroamino Acids Starting from Ethyl N-Boc- and N-Z-α-Tosylglycinates and Various Nitro Compounds. Bulletin of the Chemical Society of Japan, 73(7), 1605-1613. URL:[Link]
